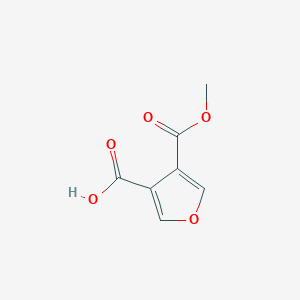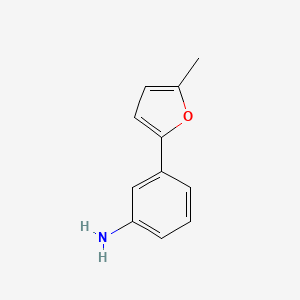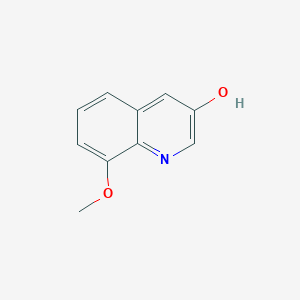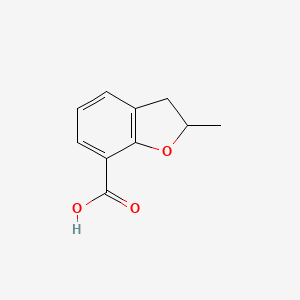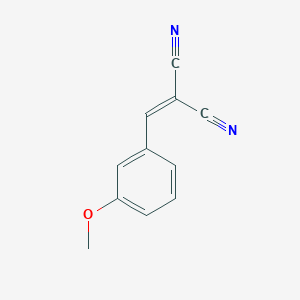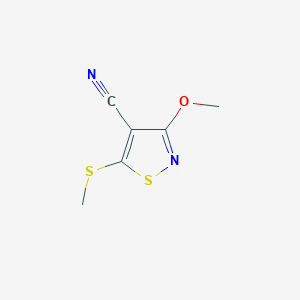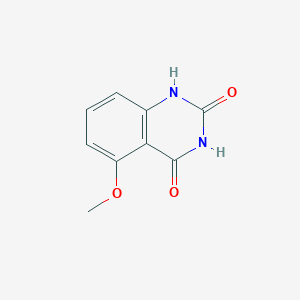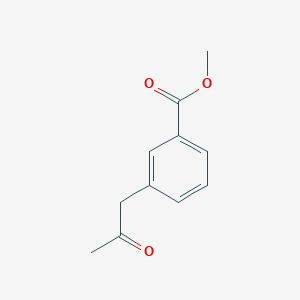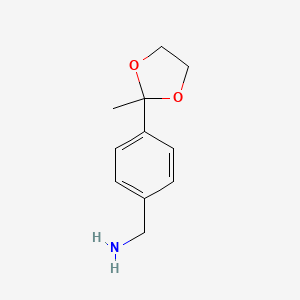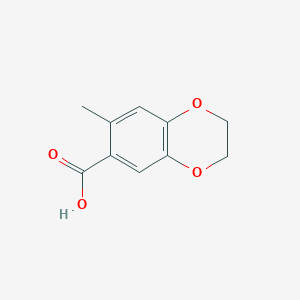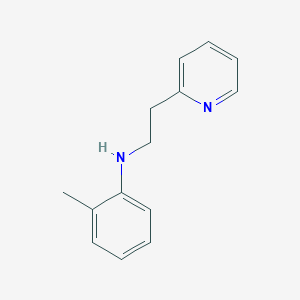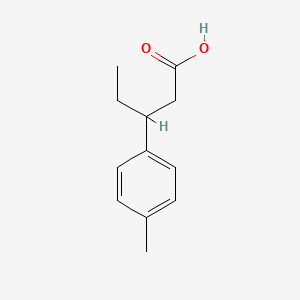
3-(4-Methylphenyl)pentanoic acid
説明
3-(4-Methylphenyl)pentanoic acid is a chemical compound that can be associated with various research areas, including the synthesis of pharmaceuticals, pesticides, and other organic molecules. While the provided papers do not directly discuss 3-(4-Methylphenyl)pentanoic acid, they do provide insights into related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics of 3-(4-Methylphenyl)pentanoic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, including esterification, Claisen rearrangement, and asymmetric hydrogenation. For instance, 3,3-Dimethyl-4-pentenoic acid methyl ester, an intermediate for pyrethroid pesticides, is synthesized using Claisen rearrangement and transesterification reactions . Similarly, (S)-2-(4-fluorophenyl)-3-methylbutanoic acid is synthesized from 4-fluorophenylacetic acid through asymmetric hydrogenation . These methods could potentially be adapted for the synthesis of 3-(4-Methylphenyl)pentanoic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-(4-Methylphenyl)pentanoic acid has been studied using techniques such as X-ray diffraction analysis. For example, the crystal structure of 3-(3',4',5'-trimethylphenyl) pentane-2,4-dione shows a strong hydrogen bond in the enol tautomer . Additionally, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione has been characterized, revealing intramolecular hydrogen bonds . These findings suggest that 3-(4-Methylphenyl)pentanoic acid may also exhibit specific structural features such as hydrogen bonding or tautomerism.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-(4-Methylphenyl)pentanoic acid can be inferred from studies on beta-diketones and related structures. For instance, the enol tautomer of beta-diketones has been shown to have a strong hydrogen bond, which can influence its reactivity . The presence of conjugated systems and activated double bonds in compounds like (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester suggests that 3-(4-Methylphenyl)pentanoic acid may also participate in reactions that involve addition to activated double bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insights into the behavior of 3-(4-Methylphenyl)pentanoic acid. For example, the thermodynamic functions of the proton dissociation constant of a colorant derived from a related compound indicate that the dissociation process is unspontaneous, endothermic, and entropically unfavorable . This information could be relevant when considering the acidity and stability of 3-(4-Methylphenyl)pentanoic acid. Additionally, the presence of intramolecular hydrogen bonds can affect the solubility and melting point of the compound .
科学的研究の応用
Electrochemical Applications
- Electrochemical Properties and Pseudocapacitance Performance : The derivative 3-methyl 2-[(4-methylbenzoyl) amino] pentanoic acid shows improved electrochemical properties in conductive polymer electroactive films. This is significant for supercapacitors (SCs) as it enhances specific capacitance, retention capacity, and cycle stability. The study demonstrates that the electron donating group on the N-benzoyl derivative has a pivotal effect on the atomic-scale electronic properties, which are crucial for energy storage materials (Kowsari, Ehsani, Assadi, & Safari, 2018).
Pharmaceutical and Medicinal Chemistry
- Synthesis of Amino Acids for Antibiotics : The L-forms of derivatives including 2-amino-5-(p-methoxyphenyl)pentanoic acid are important in the constitution of AM-toxins, substances with potential pharmaceutical applications. The synthesis process of these amino acids plays a role in developing new antibiotic compounds (Shimohigashi, Lee, & Izumiya, 1976).
Materials Science and Polymers
- Hyperbranched Polyesters and Cyclization : Studies on monomer structure, including derivatives of 4,4-(4'-hydroxyphenyl)pentanoic acid, provide insights into the synthesis of hyperbranched polyesters. This research is crucial in understanding the molecular weight and branching degree of these materials, which have applications in various industries (Chu, Hawker, Pomery, & Hill, 1997).
Radiology and Imaging
- X-ray Imaging Applications : A study focused on a compound synthesized from 4,4-bis(4-hydroxyphenyl)pentanoic acid, which demonstrated high radiopacity and potential for clinical X-ray imaging applications. This compound was noncytotoxic to L929 fibroblast cells, suggesting its safety for use in medical imaging (Gopan, Susan, Jayadevan, & Joseph, 2021).
Safety And Hazards
The safety data sheet for a similar compound, 4-Pentenoic acid, indicates that it is combustible, harmful if swallowed, and causes severe skin burns and eye damage . It is recommended to avoid heat, sparks, open flames, and other ignition sources, and to wear personal protective equipment when handling the substance . It is also advised not to eat, drink, or smoke when using this product .
特性
IUPAC Name |
3-(4-methylphenyl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-3-10(8-12(13)14)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEUQALJJUQYKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylphenyl)pentanoic acid | |
CAS RN |
57960-06-2 | |
| Record name | 3-(4-METHYLPHENYL)PENTANOIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



